4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one
Description
4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is a pyrazoloquinazoline derivative characterized by a 3-methoxybenzyl substituent at the 4-position and a methyl group at the 2-position. Its core structure mimics the indenoisoquinoline system, a known scaffold for Topoisomerase I (Top1) inhibitors . The compound is synthesized via microwave-assisted reactions or copper-catalyzed coupling in water-mediated systems, achieving ≥95% purity .
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-10-18-21(12-14-6-5-7-15(11-14)24-2)19(23)16-8-3-4-9-17(16)22(18)20-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCOELBOBWGEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326106 | |
| Record name | 4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-28-4 | |
| Record name | 4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one with 3-methoxybenzylamine. This reaction is often promoted by an oxidative agent such as iodine, which facilitates the formation of the pyrazolo[1,5-a]quinazoline core through a tandem oxidative condensation process . The reaction conditions generally include the use of molecular oxygen as a terminal oxidant, making the process environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]quinazolin-5(4H)-ones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazolo[1,5-a]quinazoline core structure has been associated with a variety of biological activities, including:
- GABAA Receptor Modulation : Research indicates that derivatives of pyrazolo[1,5-a]quinazoline can act as modulators of the GABAA receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. A study demonstrated that compounds similar to 4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one exhibit significant agonist activity at GABAA receptors, enhancing chloride ion currents and suggesting potential anxiolytic effects .
- Anticancer Activity : Compounds within this chemical class have shown promise in inhibiting cancer cell proliferation. The structural modifications on the pyrazolo[1,5-a]quinazoline scaffold can lead to enhanced cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents.
Neuropharmacological Insights
The neuropharmacological properties of this compound are particularly noteworthy:
- Agonist Activity : In experimental settings, the compound has been tested for its ability to modulate GABAA receptor activity, showing that it can enhance the effects of known agonists like lorazepam while being antagonized by flumazenil. This dual action indicates its potential use in managing anxiety and related disorders .
- Structural Variability : The introduction of substituents such as the methoxybenzyl group can significantly influence the pharmacological profile of the compound, leading to variations in potency and selectivity for different receptor subtypes.
Case Studies and Research Findings
Several studies have explored the implications of this compound:
-
Study on GABAA Modulators :
- Researchers synthesized various derivatives of pyrazolo[1,5-a]quinazoline and assessed their efficacy as GABAA receptor modulators.
- Results indicated that specific modifications could enhance agonistic properties while maintaining safety profiles suitable for further development.
-
Anticancer Screening :
- A series of pyrazolo[1,5-a]quinazoline derivatives were screened against different cancer cell lines.
- The findings suggested that certain structural features correlate with increased cytotoxicity, paving the way for targeted drug design in oncology.
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its antitumor effects .
Comparison with Similar Compounds
Substitution Patterns and Top1 Inhibitory Activity
Pyrazoloquinazolines exhibit diverse biological activities depending on substituent positions and functional groups. Key comparisons include:
Key Observations :
- Position 3 vs. 4 Substitution : 3-Phenyl derivatives (e.g., Compound 26) show stronger Top1 inhibition than 4-substituted analogs due to better alignment with the Top1-DNA binding pocket . The target compound’s 4-(3-methoxybenzyl) group may hinder this interaction.
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) groups at the 3-position (e.g., Compounds 9–15) yield weaker Top1 inhibition compared to 4-Cl or 4-CF3 substituents .
- Protonable Side Chains: Derivatives with aminoalkyl chains at the 5-position (e.g., Compound 26) exhibit enhanced activity via salt bridges with Top1 residues (e.g., D533) .
Biological Activity
4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazolinone family, known for its diverse biological activities. This compound features a unique structure characterized by a pyrazolo[1,5-a]quinazoline core, which is substituted with a 3-methoxybenzyl group and a methyl group. The biological significance of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.
- IUPAC Name : 4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one
- Molecular Formula : C19H17N3O2
- CAS Number : 866050-28-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain kinases involved in cell proliferation and survival, which contributes to its antitumor effects. Additionally, its structure allows for modulation of various enzymatic pathways, making it a candidate for further pharmacological exploration.
Antitumor Activity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells in a dose-dependent manner. The IC50 values for these compounds often fall within the low micromolar range, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinazolinones are known to possess antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell functions. Preliminary studies suggest that this compound may exhibit similar effects, although specific data on its antimicrobial efficacy remains limited .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Quinazolinone derivatives have been reported to modulate inflammatory pathways, suggesting that they could be developed into therapeutic agents for inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluated various quinazolinone derivatives against cancer cell lines using the MTT assay. Compounds with structural similarities to this compound exhibited significant cytotoxicity, with some achieving IC50 values as low as 10 µM against PC3 cells .
- Kinase Inhibition Profiles : Another investigation focused on the kinase inhibition profiles of quinazolinone derivatives. Compounds similar to the target compound were found to stabilize multiple kinases involved in cancer progression, indicating their potential as therapeutic agents targeting kinase signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one, and what are the critical reaction parameters?
- Methodology :
- Copper-catalyzed cascade reactions in water-mediated systems are effective for constructing the pyrazoloquinazolinone core. Key parameters include:
- Catalyst: CuI (0.2 mmol) with Cs₂CO₃ as a base .
- Solvent: Water (5 mL) at 100°C under nitrogen .
- Reaction monitoring: TLC to confirm completion.
- Alternative routes use phosphine-mediated coupling (e.g., PPh₃ and DEAD in THF) for functionalization at the 3-position .
- Critical Parameters :
- Temperature control (reflux vs. room temperature).
- Solvent polarity (water vs. THF) impacts reaction selectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 5.89 for pyrazole protons) and carbons (e.g., δ 158.9 for carbonyl groups) .
- HRMS : Validate molecular formula (e.g., C₁₀H₈N₃O with [M+H]⁺ = 186.0667) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1719 cm⁻¹) .
- Purity Assessment : Column chromatography (petroleum ether/ethyl acetate, 3:1) followed by melting point analysis (284–286°C) .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes when using different catalysts or conditions?
- Case Study :
- Copper vs. Phosphine Catalysts : CuI in water favors cyclization to pyrazoloquinazolinones, while PPh₃/DEAD in THF enables functionalization with aminoalcohols .
- Data Reconciliation :
- Use LC-MS to track intermediate formation.
- Compare ¹³C NMR shifts to distinguish between cyclized vs. open-chain products.
- Experimental Design :
- Screen bases (e.g., Cs₂CO₃ vs. K₂CO₃) to optimize yield .
- Adjust stoichiometry of reactants (e.g., 1.2 mmol pyrazol-5-amine per 1 mmol ester) .
Q. What strategies are employed to functionalize the quinazolinone core for structure-activity relationship (SAR) studies?
- Functionalization Methods :
- Mitsunobu Reaction : Introduce aminoalcohols via DEAD/PPh₃ in THF .
- Electrophilic Substitution : Modify the 3-methoxybenzyl group using Friedel-Crafts alkylation .
- SAR Design :
- Synthesize analogs with varying substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) to assess electronic effects .
- Use X-ray crystallography to correlate substituent orientation with bioactivity (e.g., dihedral angles of phenyl rings ).
Q. How do crystallographic studies inform the compound's molecular interactions?
- Key Findings :
- The fused pyrazoloquinazolinone system is planar, with substituents (e.g., phenoxy groups) tilted at ~59.3° .
- Hydrogen Bonding : N–H···O interactions form dimers, influencing solubility and crystal packing .
- Methodology :
- Use single-crystal X-ray diffraction (e.g., triclinic P1 space group, α = 81.156°) to resolve 3D structure .
- Analyze Hirshfeld surfaces to quantify intermolecular interactions .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
